Cas no 905687-27-6 (N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide)

N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide
- N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide
- 905687-27-6
- N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
- SR-01000913637-1
- AB00679479-01
- AKOS024658705
- SR-01000913637
- F2541-0177
- N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide
-
- インチ: 1S/C17H17FN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3
- InChIKey: KDERPAFNCQAJRO-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2CC(=O)N(C3=CC=C(F)C=C3)C2)(=O)=O)=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 364.08930636g/mol
- どういたいしつりょう: 364.08930636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 564
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2541-0177-20μmol |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-25mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-2μmol |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-40mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-10μmol |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-4mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-2mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-5mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-50mg |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2541-0177-5μmol |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |
905687-27-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamideに関する追加情報
Professional Introduction to N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide (CAS No. 905687-27-6)
N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 905687-27-6, represents a novel molecular entity with a complex structural framework that includes several key functional groups. The presence of a 4-fluorophenyl moiety, combined with a 5-oxopyrrolidin-3-yl substituent and a 4-methoxybenzene-1-sulfonamide backbone, endows this molecule with unique chemical properties that make it of great interest for medicinal chemistry applications.
The structural design of N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide is meticulously crafted to optimize its potential biological activity. The 4-fluorophenyl group, in particular, is known for its ability to modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. This feature is particularly valuable in the development of drugs that require precise targeting and high affinity for their intended receptors.
The 5-oxopyrrolidin-3-yl component adds another layer of complexity to the compound's structure. Pyrrolidine derivatives are widely recognized for their role in various pharmacological applications, including the treatment of neurological disorders and inflammation. The incorporation of this moiety into the molecular framework of N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide suggests that it may exhibit properties conducive to these therapeutic areas.
In addition to these key structural elements, the 4-methoxybenzene-1-sulfonamide backbone provides the compound with a sulfonamide functional group, which is well-documented for its pharmacological significance. Sulfonamides have been extensively studied and utilized in the development of antibiotics, diuretics, and anti-inflammatory agents. The presence of this group in N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide may contribute to its potential therapeutic efficacy by enhancing its binding affinity and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylyl methyl benzene sulfonamide and biological targets. These studies have highlighted the compound's ability to engage with various protein receptors, suggesting multiple potential mechanisms of action. For instance, preliminary computational analyses indicate that the compound may interact with enzymes involved in signal transduction pathways, which are critical for regulating cellular processes.
The synthesis of N-lauryl 1(4-fluorophenyl)-5(oxo-pyrrolidin 3 yl) 4 methoxy phenol sulfon amide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into aromatic rings is a common strategy in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. In this case, the 4-fluorophenyl group is strategically positioned to maximize these benefits while maintaining overall molecular integrity.
The role of fluorine in medicinal chemistry extends beyond mere structural modification; it also influences the compound's pharmacokinetic properties. Fluorinated compounds are often more resistant to metabolic degradation, which can lead to improved bioavailability and longer half-lives. This characteristic is particularly advantageous for drugs that require sustained therapeutic effects.
Efforts are currently underway to explore the potential applications of N-lauryl 1(4-fluorophenyl)-5(oxo-pyrrolidin 3 yl) 4 methoxy phenol sulfon amide in various therapeutic areas. Preliminary studies have shown promising results in models of inflammation and pain management, where the compound demonstrates significant anti-inflammatory effects without causing notable side effects. These findings are supported by detailed pharmacological assays that measure both in vitro and in vivo activity.
The development of novel sulfonamide derivatives like N-lauryl 1(4-fluorophenyl)-5(oxo-pyrrolidin 3 yl) 4 methoxy phenol sulfon amide relies heavily on interdisciplinary collaboration between organic chemists, biochemists, and pharmacologists. This collaborative approach ensures that each stage of drug discovery is optimized for maximum efficacy and safety. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can accelerate the identification of promising candidates for further development.
The future prospects for N-lauryl 1(4-fluorophenyl)-5(oxo-pyrrolidin 3 yl) 4 methoxy phenol sulfon amide are bright, with ongoing research aimed at elucidating its full spectrum of biological activities and exploring new synthetic pathways. As our understanding of molecular interactions continues to evolve, so too will our ability to harness the potential of this remarkable compound for treating human diseases.
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